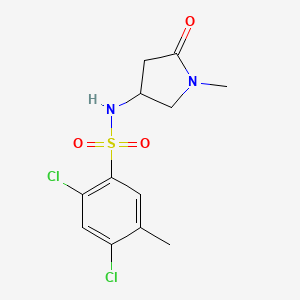

2,4-dichloro-5-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dichloro-5-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O3S/c1-7-3-11(10(14)5-9(7)13)20(18,19)15-8-4-12(17)16(2)6-8/h3,5,8,15H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOOWBXIFNHEET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2CC(=O)N(C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dichloro-5-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research on its biological activity, focusing on its anticancer and antimicrobial properties, along with relevant case studies and data tables.

Chemical Structure and Properties

The molecular formula of 2,4-dichloro-5-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzenesulfonamide is C₁₂H₁₄Cl₂N₂O₃S, with a molecular weight of 337.22 g/mol. The compound features a sulfonamide group, which is known for its pharmacological significance.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including the compound . The following table summarizes findings from a study utilizing A549 human lung adenocarcinoma cells:

| Compound | Concentration (µM) | A549 Cell Viability (%) | Cytotoxicity on Non-Cancer Cells (%) |

|---|---|---|---|

| Test Compound | 100 | 66 | 30 |

| Cisplatin | 100 | 50 | 20 |

The results indicate that the compound exhibits a structure-dependent cytotoxicity against A549 cells, with a notable reduction in cell viability compared to standard chemotherapy agents like cisplatin .

The mechanism by which this compound exerts its anticancer effects may involve inducing apoptosis in cancer cells while sparing normal cells. The presence of the pyrrolidine moiety is crucial for enhancing cytotoxic activity, as evidenced by comparative studies with other derivatives .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various drug-resistant pathogens. The following table summarizes the antimicrobial efficacy against selected strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Staphylococcus aureus | 4 |

These results indicate that the compound demonstrates significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Studies

A notable case study involved the administration of the compound in an animal model to evaluate its pharmacokinetics and therapeutic efficacy. In this study, Wistar rats were administered varying doses of the compound, and plasma concentrations were measured over time. The results indicated a favorable pharmacokinetic profile with sustained plasma levels correlating with observed therapeutic effects.

Comparison with Similar Compounds

Target Compound vs. Isoxazole-Based Sulfonamides

describes 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives, where the sulfonamide nitrogen is linked to a 5-methylisoxazole ring. In contrast, the target compound replaces the isoxazole with a pyrrolidinone ring. Key differences include:

- Synthetic Routes: The target compound likely requires cyclocondensation or amide-forming reactions (similar to ’s Scheme 2), but starting materials would differ (e.g., pyrrolidinone precursors instead of isoxazole derivatives) .

Target Compound vs. Triazole-Based Sulfonamides

highlights 1H-1,2,4-triazol-3-yl benzenesulfonamides with antiparasitic activity. These compounds feature a triazole ring substituted with CF₃ or halogens. Comparatively:

- Substituent Impact: The target’s dichloro and methyl groups on the benzene ring may increase lipophilicity, while the pyrrolidinone’s carbonyl could reduce metabolic instability compared to triazole-based analogs.

- Bioactivity : Triazole derivatives with CF₃ groups (e.g., N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides) show strong PfDHPS inhibition, suggesting the target’s dichloro-methyl combination might optimize steric and electronic interactions differently .

Target Compound vs. Indoloquinazoline-Based Sulfonamides

describes N-(6,12-dioxoindoloquinazolin-8-yl)benzenesulfonamide, which incorporates a fused indoloquinazoline system.

- Synthetic Accessibility : Fewer steps are required compared to the indoloquinazoline synthesis, which involves multi-step cyclization.

- Pharmacokinetics: The pyrrolidinone’s smaller size may improve bioavailability over bulkier polycyclic systems .

Substituent Positioning and Functional Groups

| Compound Class | Benzene Ring Substituents | Heterocyclic Substituent | Key Functional Features |

|---|---|---|---|

| Target Compound | 2,4-Cl; 5-CH₃ | 1-Methyl-5-oxopyrrolidin-3-yl | Lactam (H-bond acceptor), Cl for lipophilicity |

| Isoxazole Derivatives [1] | Variable (e.g., 4-amino) | 5-Methylisoxazole | Ether, imine (H-bond donors/acceptors) |

| Triazole Derivatives [2] | 4'-Halogens (e.g., Cl, CF₃) | 1H-1,2,4-Triazol-3-yl | Triazole (aromatic), CF₃ (electron-withdrawing) |

| Indoloquinazoline Derivatives [3] | None specified | 6,12-Dioxoindoloquinazolin-8-yl | Fused polycyclic system (rigid, planar) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.